4,4,4-Trifluoro-2,2-dimethylbutanoic acid

Description

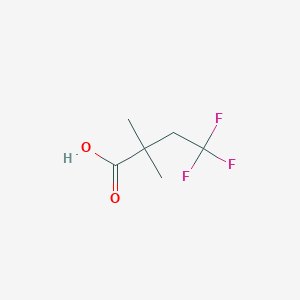

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-2,2-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-5(2,4(10)11)3-6(7,8)9/h3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPLLNZGWOPZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434829 | |

| Record name | 4,4,4-trifluoro-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939399-07-2 | |

| Record name | 4,4,4-trifluoro-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its profound effects on a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Similarly, the gem-dimethyl group is a prevalent structural motif in numerous natural products and clinically successful drugs, valued for its ability to enhance potency, selectivity, and pharmacokinetic profiles by imposing conformational constraints and improving metabolic stability.[3][4]

This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid, a molecule that synergistically combines these two influential structural features. While this compound is not extensively documented in mainstream chemical literature, this guide will elucidate its structure, predict its key physicochemical properties based on well-understood principles and data from analogous compounds, propose robust synthetic strategies, and discuss its potential applications, particularly within the realm of drug development.

Molecular Structure and Identification

The fundamental step in understanding any chemical entity is to establish its precise structure and nomenclature.

Chemical Structure

This compound consists of a four-carbon butanoic acid backbone. The alpha-carbon (C2) is substituted with two methyl groups (a gem-dimethyl group), and the gamma-carbon (C4) is substituted with three fluorine atoms (a trifluoromethyl group).

Caption: 2D structure of this compound.

Nomenclature and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₉F₃O₂

-

Molecular Weight: 186.13 g/mol

-

CAS Number: Not assigned (as of the last database search).

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from its non-fluorinated analog, 2,2-dimethylbutanoic acid, and from the general properties of perfluoroalkyl carboxylic acids (PFCAs).[5][6][7][8]

| Property | Predicted Value | Rationale and References |

| Physical State | Colorless liquid or low-melting solid | Based on the properties of 2,2-dimethylbutanoic acid, which is a liquid.[6] The increased molecular weight due to fluorination might raise the melting point. |

| Boiling Point | ~180-200 °C | The boiling point of 2,2-dimethylbutanoic acid is 94-96 °C at 5 mmHg.[6] The trifluoromethyl group will significantly increase the boiling point due to increased molecular weight and polarity. |

| Acidity (pKa) | ~3-4 | The pKa of butanoic acid is ~4.8. The electron-withdrawing trifluoromethyl group will increase the acidity (lower the pKa). Perfluoroalkyl carboxylic acids are known for their enhanced acidity.[8] |

| Solubility | Moderately soluble in water, soluble in organic solvents | The carboxylic acid group imparts some water solubility, while the alkyl and trifluoromethyl groups contribute to solubility in organic solvents. PFCAs are generally water-soluble.[9] |

| Lipophilicity (LogP) | ~2.0-2.5 | The trifluoromethyl group generally increases lipophilicity.[2] This is an estimate based on the contribution of the CF₃ group compared to a CH₃ group. |

Proposed Synthetic Pathways

As this compound is not readily commercially available, a robust synthetic strategy is crucial for its investigation. A plausible and efficient approach would be a multi-step synthesis starting from readily available precursors. The Reformatsky reaction is a particularly attractive method for forming the carbon skeleton of the target molecule.[10][11][12]

Overview of the Synthetic Strategy

The proposed synthesis involves three main stages:

-

Synthesis of a key intermediate, 1,1,1-trifluoro-3-methylbutan-2-one.

-

Reformatsky reaction to introduce the gem-dimethyl acetic ester moiety.

-

Hydrolysis of the resulting ester to yield the final carboxylic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 6. 2,2-二甲基丁酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Reformatsky Reaction [organic-chemistry.org]

- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Navigating the Unknown: A Technical Hazard Assessment of 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid

Executive Summary

This technical guide addresses the potential hazards associated with 4,4,4-Trifluoro-2,2-dimethylbutanoic acid, a novel fluorinated carboxylic acid. In the dynamic landscape of drug discovery and chemical research, scientists frequently encounter compounds for which comprehensive toxicological data is not yet available. This document provides a framework for a predictive hazard assessment of such compounds, using this compound as a case study. By dissecting its structural motifs and drawing comparisons with known analogs, we can construct a provisional safety profile to guide handling, risk assessment, and future toxicological studies. This guide is intended for researchers, chemists, and drug development professionals who handle novel chemical entities.

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological studies are currently available for this compound. The information and recommendations herein are based on a predictive analysis of its chemical structure and data from analogous compounds. All handling of this substance should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Introduction: The Challenge of Uncharacterized Compounds

The synthesis of novel molecules is the lifeblood of innovation in pharmaceuticals and materials science. However, with novelty comes uncertainty, particularly regarding the toxicological properties of a new chemical entity. This compound is a case in point. Its structure, featuring a trifluoromethyl group, a carboxylic acid moiety, and a dimethyl-substituted alpha-carbon, suggests a unique combination of properties that could influence its biological activity and hazard profile.

This guide will deconstruct the molecule to predict its hazards, providing a scientifically-grounded rationale for each prediction. We will then synthesize this information into a provisional hazard classification and offer best-practice protocols for its handling, emphasizing a proactive and self-validating approach to safety in the research environment.

Predictive Hazard Analysis: A Structurally-Informed Approach

The potential hazards of this compound can be inferred by examining its key structural components and comparing them to well-characterized analogous compounds.

Analysis of Structural Motifs

-

The Carboxylic Acid Group (-COOH): This functional group is the primary determinant of the compound's acidic nature. Carboxylic acids are known to be corrosive or irritants to the skin, eyes, and respiratory tract. The acidity of this compound is expected to be a key hazard.

-

The Trifluoromethyl Group (-CF₃): The strong electron-withdrawing nature of the three fluorine atoms significantly increases the acidity of the carboxylic acid group, making it a stronger acid than its non-fluorinated counterpart. This heightened acidity likely translates to a greater potential for corrosivity. In compounds like 4,4,4-Trifluorobutyric acid, this group contributes to its classification as a substance that causes severe skin burns and eye damage.[1]

-

The α,α-Dimethyl Substitution: The two methyl groups on the carbon adjacent to the carboxyl group introduce steric bulk. This may influence the compound's reactivity and how it interacts with biological systems. While it could potentially hinder certain metabolic pathways, it does not negate the inherent hazards of the acidic and trifluoromethyl moieties.

Analog Compound Comparative Analysis

To refine our predictions, we can compare the target compound with structurally similar molecules for which hazard data is available. The most relevant analogs are 4,4,4-Trifluorobutyric acid and 3,3,3-Trifluoro-2,2-dimethylpropionic acid.

| Feature | This compound (Target) | 4,4,4-Trifluorobutyric acid (Analog 1) | 3,3,3-Trifluoro-2,2-dimethylpropionic acid (Analog 2) |

| Structure | CF₃-CH₂-C(CH₃)₂-COOH | CF₃-CH₂-CH₂-COOH | CF₃-C(CH₃)₂-COOH |

| CAS Number | Not definitively assigned | 406-93-9 | 889940-13-0[2] |

| Known Hazards | Predicted: Corrosive, skin/eye damage | Causes severe skin burns and eye damage.[1] | No specific hazard data available, but sold as a chemical building block.[2] |

| Key Difference | α,α-dimethyl substitution | No substitution on the aliphatic chain | No methylene spacer between CF₃ and the substituted carbon |

The known corrosivity of 4,4,4-Trifluorobutyric acid strongly suggests that our target compound will exhibit similar, if not identical, corrosive properties.[1] The presence of the trifluoromethyl group in both molecules is a key driver of this hazard.

Predicted Hazard Classification (GHS)

Based on the structural analysis and comparison with analogs, the following GHS classification for this compound is predicted. This classification should be treated as provisional until confirmed by experimental data.

| Hazard Class | Category | Predicted Hazard Statement | Rationale |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Based on the strong acidic nature imparted by the carboxylic acid and trifluoromethyl groups, and by analogy to 4,4,4-Trifluorobutyric acid.[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Direct consequence of being classified as Skin Corrosion Category 1. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) or Untested | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled | This is a precautionary prediction. While the primary hazard is corrosivity, systemic toxicity cannot be ruled out without data. The toxicological properties have not been fully investigated.[1][3] |

Predicted GHS Pictograms:

Signal Word: Danger

Experimental Protocol: Safe Handling of a Novel Corrosive Compound

This protocol outlines a self-validating system for the safe handling of this compound, and is applicable to other uncharacterized, potentially hazardous research chemicals.

Objective: To handle and dispense the compound while minimizing exposure to personnel and the environment.

Materials:

-

This compound

-

Appropriate solvent (if required for solution preparation)

-

Calibrated balance in a ventilated enclosure

-

Chemical fume hood

-

Personal Protective Equipment (see below)

-

Spill kit for acids

-

Waste container for corrosive solids/liquids

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate). A double-gloving approach (e.g., nitrile inner glove, heavier-duty outer glove) is recommended.

-

Body Protection: A chemical-resistant laboratory coat and apron. Full-body protection may be required for larger quantities.

-

Respiratory Protection: Not typically required if all work is conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a respirator with an acid gas cartridge is necessary.

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly (check airflow monitor).

-

Designate a specific area within the fume hood for the handling of the compound.

-

Place absorbent, chemical-resistant lining on the work surface.

-

Ensure a safety shower and eyewash station are accessible and unobstructed.

-

Have the acid spill kit readily available.

-

-

Handling and Weighing:

-

Don all required PPE before handling the primary container.

-

Transport the container in a secondary, shatter-proof container.

-

Perform all manipulations, including opening the container and weighing, inside the fume hood.

-

Use spark-proof tools if the compound is a powder and there is a risk of dust explosion.

-

If transferring a solid, use a powder funnel to minimize dust.

-

If preparing a solution, add the acid slowly to the solvent; never add solvent to the acid.

-

-

Post-Handling:

-

Securely cap the primary container and any containers with prepared solutions.

-

Decontaminate any equipment used with a suitable neutralizing agent (e.g., sodium bicarbonate solution), followed by a water and solvent rinse.

-

Wipe down the work surface in the fume hood.

-

Dispose of all contaminated materials (gloves, liners, pipette tips) in the designated corrosive waste container.

-

-

Waste Disposal:

-

All waste containing this compound must be disposed of as hazardous corrosive waste according to institutional and local regulations.

-

Visualization of the Hazard Prediction Workflow

The following diagram illustrates the logical process used to derive the predicted hazard profile for an uncharacterized compound.

Caption: Logical workflow for predictive hazard assessment.

Data Gap Analysis and Future Directions

The predictive assessment presented here is a necessary first step, but it is not a substitute for empirical data. To establish a definitive safety profile for this compound, the following toxicological studies are recommended:

-

In vitro Skin Corrosion/Irritation Test: To confirm the predicted corrosivity.

-

Acute Toxicity Studies (Oral, Dermal, Inhalation): To determine LD50/LC50 values and identify target organs for acute toxicity.

-

Ames Test (Bacterial Reverse Mutation Test): To assess mutagenic potential.

-

In vitro Micronucleus Test: To evaluate for chromosomal damage.

The results of these studies would enable a formal GHS classification and provide the necessary data for a comprehensive risk assessment for its use in research and development.

Conclusion

While this compound remains an uncharacterized compound from a toxicological perspective, a rigorous analysis of its chemical structure and comparison with known analogs allows for the formulation of a predictive hazard profile. The evidence strongly suggests that this compound is corrosive and requires handling with stringent safety protocols appropriate for substances that can cause severe skin burns and eye damage. By adopting a proactive and evidence-based approach to safety, researchers can mitigate the risks associated with novel chemical entities and foster a culture of safety and scientific integrity in the laboratory.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Hexamethylene diamine. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Octamethylcyclotetrasiloxane - Substance Information. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Retrieved from [Link]

-

Frontiers. (n.d.). Production of Fatty Acid-Derived Valuable Chemicals in Synthetic Microbes. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Benzophenone-3,3':4,4'-tetracarboxylic dianhydride - Registration Dossier. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Contextual inhibition of fatty acid synthesis by metformin involves glucose-derived acetyl-CoA and cholesterol in pancreatic tumor cells. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4,4,4-trifluorobutyric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Hexamethylene diamine. Retrieved from [Link]

-

PubMed. (2018). Synthesis and in Vitro Bioactivity of Polyunsaturated Fatty Acid Conjugates of Combretastatin A-4. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Heptafluorobutyric acid. Retrieved from [Link]

-

LPS. (2024). Safety Data Sheet (SDS) Hexamethylenediamine. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). 2(1H)-Quinolinone, 3,4-dihydro-6-hydroxy - Registration Dossier. Retrieved from [Link]

Sources

A Technical Guide to the Isomers of Trifluoromethylated Butanoic Acids: Structure, Synthesis, and Analysis

Abstract

The strategic incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide delves into the isomeric landscape of trifluoromethylated butanoic acids, with a primary focus on 4,4,4-Trifluoro-2,2-dimethylbutanoic acid. We will first establish the achiral nature of this specific molecule and then expand our analysis to its chiral structural isomers, which are of significant interest in drug development. This whitepaper provides a comparative structural analysis, detailed protocols for stereoselective synthesis and chiral separation, and an overview of the analytical techniques essential for characterization, offering researchers and drug development professionals a comprehensive resource for utilizing these valuable building blocks.

Introduction: The Significance of Fluorinated Synthons

In drug discovery, the inclusion of fluorine-containing motifs is a powerful strategy for lead optimization.[2][3] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate pKa, and improve membrane permeability by increasing lipophilicity.[4][5] These characteristics are crucial for designing new chemical entities with favorable pharmacokinetic profiles.[1][5] Carboxylic acids featuring a CF3 group, such as derivatives of butanoic acid, serve as versatile intermediates in the synthesis of complex, biologically active molecules. Understanding their isomerism is paramount, as the three-dimensional arrangement of atoms dictates molecular recognition and biological function.

Part 1: A Comparative Analysis of Isomerism in Trifluoromethylated Butanoic Acids

The Achiral Nature of this compound

A molecule's ability to exist as stereoisomers hinges on the presence of one or more chiral centers.[6] A chiral center is a tetrahedral carbon atom bonded to four different substituents.[6][7] Let us analyze the structure of this compound:

-

C1 (Carboxyl Carbon): sp2-hybridized, not a chiral center.

-

C2: Bonded to a carboxyl group (-COOH), a methylene group (-CH2CF3), and two identical methyl groups (-CH3). As two of its substituents are identical, C2 is achiral .[7]

-

C3: Bonded to two hydrogen atoms and two different carbon groups. Not a chiral center.

-

C4: Bonded to three identical fluorine atoms. Not a chiral center.

Since the molecule lacks a chiral center, this compound is achiral and does not have enantiomers or diastereomers. It cannot be resolved into optically active forms.

Chiral Structural Isomers: The Impact of Substituent Position

While the title compound is achiral, shifting the position of its methyl or trifluoromethyl groups can generate structural isomers that are chiral and thus of greater interest for stereospecific drug design. Two prominent examples are 4,4,4-Trifluoro-3-methylbutanoic acid and 4,4,4-Trifluoro-2-methylbutanoic acid .

In 4,4,4-Trifluoro-3-methylbutanoic acid , the C3 carbon is bonded to four distinct groups: a hydrogen atom (-H), a methyl group (-CH3), a trifluoromethyl group (-CF3), and a -CH2COOH group. This makes C3 a chiral center, and the molecule exists as a pair of enantiomers (R and S).

Similarly, in 4,4,4-Trifluoro-2-methylbutanoic acid , the C2 carbon is the stereocenter, bonded to -H, -CH3, -COOH, and -CH2CF3. This structure also exists as R and S enantiomers.[8]

Comparative Physicochemical Properties

The positioning of the electron-withdrawing CF3 group and alkyl groups significantly impacts the molecule's properties.

| Property | This compound | 4,4,4-Trifluoro-3-methylbutanoic acid |

| Molecular Formula | C6H9F3O2 | C5H7F3O2 |

| Molecular Weight | 186.13 g/mol | 172.10 g/mol |

| Chirality | Achiral | Chiral |

| Predicted pKa | ~4.5 | ~4.2 |

| Predicted LogP | 1.9 | 1.3 |

| Note: pKa and LogP values are estimations and can vary based on the prediction algorithm and experimental conditions. |

The strong inductive effect of the trifluoromethyl group makes these acids stronger than their non-fluorinated analogs (e.g., butanoic acid pKa ≈ 4.82).[9]

Part 2: Stereoselective Synthesis of Chiral Isomers

The synthesis of enantiomerically pure compounds is critical in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[7] Here, we focus on a representative synthesis for (R)- or (S)-4,4,4-Trifluoro-3-methylbutanoic acid.

Synthetic Strategy: Asymmetric Hydrogenation

A robust method for establishing the chiral center is through the asymmetric hydrogenation of a prochiral olefin precursor, such as ethyl 4,4,4-trifluoro-3-methylbut-2-enoate. This reaction utilizes a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexed with a chiral phosphine ligand like BINAP) to selectively add hydrogen across the double bond, creating the desired enantiomer in high excess.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative example and requires optimization based on specific laboratory conditions and desired enantiomer.

-

Vessel Preparation: To a high-pressure reaction vessel, add the chiral catalyst, for example, [Ru(p-cymene)I2]2 and the chosen chiral ligand, under an inert atmosphere (e.g., Argon).

-

Solvent and Substrate Addition: Add a degassed solvent such as methanol. Introduce the substrate, ethyl 4,4,4-trifluoro-3-methylbut-2-enoate.

-

Reaction: Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm H2). Stir the reaction at a controlled temperature (e.g., 50 °C) for 12-24 hours.

-

Work-up: After cooling and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. The crude product can be purified via flash chromatography on silica gel.

-

Hydrolysis: Dissolve the purified chiral ester in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Isolation: Acidify the mixture with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final chiral carboxylic acid.

Trustworthiness: The success of this protocol is validated at two key stages. First, the enantiomeric excess (e.e.) of the ester product must be determined by chiral chromatography (see Part 3). Second, the final acid's structure and purity must be confirmed by NMR and mass spectrometry.

Part 3: Analytical Characterization and Chiral Separation

Rigorous analytical chemistry is essential to confirm the structure, purity, and stereochemical integrity of the synthesized compounds.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for organofluorine compounds.[10][11]

-

¹H NMR: Provides information on the proton environment, including chemical shifts and coupling constants that help define the carbon skeleton.

-

¹³C NMR: Confirms the number and type of carbon atoms.

-

¹⁹F NMR: This is particularly valuable as ¹⁹F is a high-sensitivity nucleus with a wide chemical shift range, making it easy to identify the CF3 group.[10][12][13] The chemical shift of the CF3 group typically appears between -50 and -70 ppm.[12] Coupling between ¹⁹F and nearby ¹H nuclei (JHF) provides further structural confirmation.

Chiral Separation: High-Performance Liquid Chromatography (HPLC)

Distinguishing and quantifying enantiomers requires a chiral environment. Chiral HPLC is the gold standard for this application.

Principle: A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus, separation. Fluorinated phases can also be used to provide alternative selectivity for separating fluorinated compounds.[14][15]

Protocol: Chiral HPLC Analysis

-

Sample Preparation: Accurately weigh and dissolve the carboxylic acid sample (or its ester precursor) in the mobile phase or a compatible solvent.

-

Instrumentation:

-

Column: Use a column with a suitable chiral stationary phase (e.g., polysaccharide-based, such as cellulose or amylose derivatives).

-

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape for carboxylic acids.

-

Detection: UV detection is commonly used if the molecule contains a chromophore.

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the integrated areas of the two peaks:

-

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

-

| Parameter | Typical Condition |

| Chiral Column | Chiralcel OD-H, Chiralpak AD-H, or equivalent |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Note: This is a starting point; method development is required for optimal separation. |

Part 4: Applications in Research and Drug Development

Chiral trifluoromethylated building blocks like 4,4,4-trifluoro-3-methylbutanoic acid are highly valuable in medicinal chemistry. They are incorporated into larger molecules to:

-

Block Metabolic Sites: The robust C-F bond can prevent enzymatic oxidation at that position, increasing the drug's half-life.[4]

-

Enhance Binding Affinity: The CF3 group can participate in favorable interactions (e.g., dipole-dipole, hydrophobic) with protein targets, improving potency.[1]

-

Improve Pharmacokinetics: Modulating lipophilicity with CF3 groups can optimize absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]

These synthons are frequently used in the development of enzyme inhibitors, receptor agonists/antagonists, and other therapeutic agents across various disease areas.

Conclusion

While this compound is an achiral molecule, a nuanced understanding of its structural isomers reveals a rich field of stereochemistry. The chiral isomers, such as 4,4,4-trifluoro-3-methylbutanoic acid, are of paramount importance in the synthesis of modern pharmaceuticals. Mastery of their stereoselective synthesis and the analytical techniques for their characterization and separation are fundamental skills for scientists in drug discovery and development. This guide provides the foundational knowledge and practical protocols to effectively utilize these powerful chemical tools.

References

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Crystal structure of rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, C5H7O2F3. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

-

Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. [Link]

-

Chirality and stereoisomers. (2026). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

- Novel synthesis method for 4,4,4-trifluorobutanol. (n.d.). Google Patents.

-

102 selected isomers of molecular formula C4H8O2 carboxylic acids & esters aldehydes... (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved January 27, 2026, from [Link]

- Method synthesizing 4, 4, 4-trifluoro butanol. (n.d.). Google Patents.

-

Determining All Possible Stereoisomers and Labeling Each Type of Isomer. (2023). Study With Us. Retrieved January 27, 2026, from [Link]

-

NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments. Retrieved January 27, 2026, from [Link]

-

Isomers of butanoic acid. (2025). YouTube. Retrieved January 27, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved January 27, 2026, from [Link]

-

Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). Chromatography Online. Retrieved January 27, 2026, from [Link]

-

Fluorine enables separation-free "chiral chromatographic analysis". (2020). Chinese Academy of Sciences. Retrieved January 27, 2026, from [Link]

-

How to Identify Chiral, Achiral, and Meso Compounds. (2022). YouTube. Retrieved January 27, 2026, from [Link]

-

Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)-. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]

-

Give various functional isomers of butanoic acid and give their isomeric relations. (n.d.). Allen. Retrieved January 27, 2026, from [Link]

-

Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (2022). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

Fluorine NMR. (n.d.). Retrieved January 27, 2026, from [Link]

-

19Flourine NMR. (n.d.). Retrieved January 27, 2026, from [Link]

-

Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. Retrieved January 27, 2026, from [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Retrieved January 27, 2026, from [Link]

-

HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Functional Groups In Organic Chemistry. (2010). Retrieved January 27, 2026, from [Link]

- Novel synthesis method for 4,4,4-trifluorobutanol. (n.d.). Google Patents.

-

4,4-Dimethyl-2-pentanol, chlorodifluoroacetate - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 27, 2026, from [Link]

-

Chirality and Stereochemistry Practice Problems. (2019). YouTube. Retrieved January 27, 2026, from [Link]

-

Constitutional isomers of C4H8O2 | Carboxylic acid & Ester. (2019). Dr K - YouTube. Retrieved January 27, 2026, from [Link]

-

NMR Spectra of Some Fluorine Compounds. (n.d.). Retrieved January 27, 2026, from [Link]

-

Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene D. (2022). Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

Chiral Molecules. (2015). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). analytica-world.com. Retrieved January 27, 2026, from [Link]

-

Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

-

Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid). (n.d.). Retrieved January 27, 2026, from [Link]

-

4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- | C5H7F3O2 | CID 7577227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]

- 10. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 11. biophysics.org [biophysics.org]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Unique Building Block for Complex Molecule Synthesis

4,4,4-Trifluoro-2,2-dimethylbutanoic acid (CAS No. 939399-07-2) is a specialized fluorinated carboxylic acid that serves as a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure is distinguished by two key features: a trifluoromethyl (CF₃) group and a quaternary α-carbon. The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. The sterically hindered quaternary α-carbon, a neopentyl-like arrangement, provides a rigid and bulky scaffold, which can be strategically employed to probe and modulate interactions with biological targets.

This guide provides a comprehensive overview of the properties, a plausible synthetic route, and a key application of this compound as a precursor to a reactive acylating agent for the synthesis of complex organic molecules.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its key properties can be inferred from its structure and available data.

| Property | Value/Description | Source |

| CAS Number | 939399-07-2 | [1] |

| Molecular Formula | C₆H₉F₃O₂ | [1] |

| Molecular Weight | 170.13 g/mol | [1] |

| Appearance | Colorless oil | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.36 (s, 6H), 2.50 (q, 2H) | [2] |

The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog, 2,2-dimethylbutanoic acid.

Proposed Synthesis Protocol

Workflow for the Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate

This step involves the exhaustive methylation of the α-carbon of ethyl 3,3,3-trifluoropropanoate. The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the α-protons, facilitating deprotonation. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is ideal for generating the enolate.

Materials:

-

Ethyl 3,3,3-trifluoropropanoate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine (2.2 equivalents) to the cooled THF.

-

Slowly add n-butyllithium (2.2 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature to generate LDA.

-

In a separate flask, dissolve ethyl 3,3,3-trifluoropropanoate (1.0 equivalent) in anhydrous THF.

-

Add the solution of ethyl 3,3,3-trifluoropropanoate dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (2.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate.

Step 2: Hydrolysis to this compound

The final step is the saponification of the ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Dissolve ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate (1.0 equivalent) in a mixture of THF, methanol, and water.

-

Add an excess of lithium hydroxide (e.g., 3-5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and acidify with 1M HCl until the pH is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound. The crude product may be of sufficient purity for subsequent steps or can be further purified if necessary.

Application in Organic Synthesis: Acylation of Amines

A primary application of this compound is its use as a precursor for the corresponding acyl chloride, a highly reactive species for the acylation of nucleophiles, particularly amines, to form amides.[3][4] This transformation is crucial in the synthesis of pharmaceutical candidates and other complex organic molecules.

Workflow for Amide Formation

Caption: Two-step, one-pot acylation of amines using this compound.

Protocol: Synthesis of N-Aryl-4,4,4-trifluoro-2,2-dimethylbutanamide

This protocol is adapted from procedures described in patent literature and represents a general method for the acylation of an amine.[3][4]

Materials:

-

This compound

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM)

-

A primary or secondary amine (e.g., a substituted aniline)

-

Pyridine or another suitable base (e.g., triethylamine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred solution. Gas evolution (CO₂ and CO) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. This crude solution of 4,4,4-trifluoro-2,2-dimethylbutanoyl chloride is used directly in the next step.

-

In a separate flask, dissolve the amine (1.0 equivalent) in a mixture of anhydrous dichloromethane and pyridine (2-3 equivalents).

-

Cool the amine solution to 0 °C.

-

Slowly add the freshly prepared acyl chloride solution dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amide product by flash column chromatography on silica gel or by recrystallization.

Mechanism of Acylation

The acylation reaction proceeds through a well-established two-stage mechanism:

-

Formation of the Acyl Chloride: The carboxylic acid is activated by oxalyl chloride in the presence of a catalytic amount of DMF. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species. This reacts with the carboxylic acid to form a highly reactive acyl chloride.

-

Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group. The base (e.g., pyridine) neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Conclusion

This compound is a specialized reagent that, despite its limited commercial availability and published synthetic protocols, holds significant potential as a building block for introducing the sterically demanding and electronically influential 4,4,4-trifluoro-2,2-dimethylbutanoyl moiety into complex molecules. The protocols provided herein, including a plausible synthetic route and a detailed application for amide bond formation, offer a valuable resource for researchers in organic synthesis and drug discovery. The unique combination of a trifluoromethyl group and a neopentyl-like structure makes this reagent a powerful tool for modulating the physicochemical and pharmacological properties of target compounds.

References

- Google Patents. (n.d.). WO2018211275A1 - Compounds.

- Google Patents. (n.d.). EP1955991A2 - Preparation of organic compounds bearing a trifluoromethyl group on a quaternary carbon.

- Google Patents. (n.d.). EP2797915B1 - 2-benzyl-3-(oxazole/thiazole)-5-(pyrimidin-2-yl)-1(H)-pyrazole derivatives as stimulators of the soluble guanylate cyclase (sGC) for the treatment of e.g. hypertension or heart failure.

-

Chemistry LibreTexts. (2021, July 31). 18.9: Reactions at the α-Carbons of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. Retrieved from [Link]

- Google Patents. (n.d.). US9139564B2 - 2-benzyl-3-(oxazole/thiazole)-5-(pyrimidin-2-yl)-1(H)-pyrazole derivatives as stimulators of the soluble guanylate cyclase (sGC).

Sources

- 1. 939399-07-2|2,2-Dimethyl-4,4,4-trifluorobutanoic acid|BLD Pharm [bldpharm.com]

- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

Application Notes and Protocols: 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid as a Putative Chemical Probe for Modulating Fatty Acid Oxidation

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential application of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid as a chemical probe. Based on structural analogy to known inhibitors of fatty acid metabolism, we propose its utility in studying cellular energy pathways, particularly the inhibition of mitochondrial fatty acid β-oxidation (FAO). This guide outlines the theoretical basis for its mechanism of action, protocols for its validation, and potential applications in metabolic research and drug discovery.

Introduction: Rationale for a Novel Chemical Probe

Metabolic pathways are intricately linked to cellular health and disease. The dysregulation of fatty acid oxidation (FAO), in particular, is implicated in a range of pathologies including metabolic syndrome, cardiovascular disease, and cancer.[1][2] Chemical probes that can selectively modulate FAO are invaluable tools for dissecting these complex biological processes.

This compound is a structurally unique short-chain fatty acid. Its key features—a quaternary α-carbon and a trifluoromethyl group at the ω-position—suggest a high potential for metabolic stability and specific interactions with enzymatic targets. The gem-dimethyl substitution at the α-carbon is a critical feature known to prevent metabolism through the canonical β-oxidation pathway, a characteristic seen in compounds like 2,2-dimethylbutanoic acid, which has been investigated for the treatment of metabolic disorders such as propionic and methylmalonic acidemia.[3][4] The terminal trifluoromethyl group can enhance binding affinity and metabolic stability.

This application note puts forth the hypothesis that this compound can serve as a chemical probe to investigate the consequences of FAO inhibition.

Proposed Mechanism of Action: Steric Hindrance of β-Oxidation

We propose that this compound, after cellular uptake and conversion to its CoA thioester, acts as an inhibitor of mitochondrial fatty acid β-oxidation. The central hypothesis is that the 2,2-dimethyl substitution creates steric hindrance that prevents the enzymatic machinery of β-oxidation from processing the molecule.

Visualizing the Proposed Mechanism

The following diagram illustrates the canonical fatty acid β-oxidation spiral and the proposed point of inhibition by 4,4,4-Trifluoro-2,2-dimethylbutanoyl-CoA.

Caption: Proposed mechanism of FAO inhibition.

Experimental Validation Protocols

To validate the hypothesis that this compound functions as an inhibitor of fatty acid oxidation, a series of in vitro experiments are proposed.

Protocol 1: Cell-Based FAO Assay Using Radiolabeled Substrates

This protocol measures the rate of FAO by quantifying the production of radiolabeled metabolites from a radiolabeled fatty acid substrate in the presence of the chemical probe.

Objective: To determine the IC50 of this compound for the inhibition of fatty acid oxidation in cultured cells.

Materials:

-

Cell line of interest (e.g., HepG2, C2C12 myotubes)

-

Cell culture medium and supplements

-

[³H]-Palmitic acid

-

This compound

-

Scintillation fluid and vials

-

Seahorse XF Analyzer (for orthogonal validation)

Procedure:

-

Cell Seeding: Plate cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to cover a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Pre-incubation: On the day of the experiment, replace the culture medium with fresh medium containing the various concentrations of the chemical probe. Include a vehicle control (DMSO). Incubate for 2-4 hours.

-

FAO Assay:

-

Prepare the assay medium containing [³H]-Palmitic acid complexed to BSA.

-

Remove the pre-incubation medium and add the [³H]-Palmitic acid-containing medium.

-

Incubate for 2 hours.

-

-

Measurement of ³H₂O Production:

-

Transfer the supernatant to a new tube.

-

Add an equal volume of activated charcoal to bind unmetabolized [³H]-Palmitic acid.

-

Centrifuge to pellet the charcoal.

-

Transfer the supernatant (containing ³H₂O) to a scintillation vial.

-

Add scintillation fluid and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the data to the protein content of each well.

-

Plot the percentage of FAO inhibition against the log of the probe concentration.

-

Calculate the IC50 value using non-linear regression.

-

Expected Outcome: A dose-dependent decrease in the production of ³H₂O, indicating inhibition of FAO.

Protocol 2: Seahorse XF Real-Time ATP Rate Assay

This protocol provides an orthogonal method to assess the metabolic shift away from FAO by measuring real-time changes in cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

Objective: To confirm that this compound induces a metabolic switch from mitochondrial respiration to glycolysis.

Materials:

-

Seahorse XF96 or XFe96 Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Real-Time ATP Rate Assay Kit

-

This compound

-

Etomoxir (positive control)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate.

-

Probe Treatment: Treat cells with the chemical probe at its determined IC50 and at a higher concentration. Include a vehicle control and a positive control (Etomoxir).

-

Assay Preparation: Hydrate the sensor cartridge and prepare the assay medium according to the manufacturer's protocol.

-

Seahorse Assay:

-

Replace the culture medium with the assay medium.

-

Run the Seahorse XF Real-Time ATP Rate Assay.

-

The assay will measure basal OCR and ECAR, and then inject oligomycin and a mixture of rotenone and antimycin A to determine the ATP production from oxidative phosphorylation and glycolysis.

-

-

Data Analysis: Analyze the data using the Seahorse Wave software to determine the ATP production rates from both pathways.

Expected Outcome: Treatment with this compound should lead to a decrease in the ATP production rate from oxidative phosphorylation and a compensatory increase in the ATP production rate from glycolysis.

Visualizing the Experimental Workflow

Caption: Workflow for validating the chemical probe.

Data Presentation and Interpretation

The results from the proposed experiments should be summarized for clear interpretation.

| Parameter | Expected Result with Probe | Interpretation |

| IC50 (from Protocol 1) | A quantifiable value in the µM range | Potency of FAO inhibition. |

| MitoATP Production Rate (from Protocol 2) | Decreased | Inhibition of mitochondrial respiration. |

| GlycoATP Production Rate (from Protocol 2) | Increased | Compensatory shift to glycolysis. |

Applications in Research and Drug Development

A validated chemical probe for FAO inhibition, such as this compound, would have several valuable applications:

-

Basic Research: Elucidating the role of FAO in various cellular processes, such as cell signaling, differentiation, and apoptosis.

-

Disease Modeling: Studying the metabolic reprogramming that occurs in diseases like cancer, non-alcoholic fatty liver disease (NAFLD), and heart failure.

-

Target Validation: Assessing the therapeutic potential of inhibiting FAO for specific diseases.

-

Drug Discovery: Serving as a tool compound for screening and identifying novel modulators of fatty acid metabolism.

Conclusion

While the use of this compound as a chemical probe is currently putative, its structural characteristics present a strong rationale for its investigation as an inhibitor of fatty acid oxidation. The protocols detailed in this guide provide a clear path for validating its mechanism of action and establishing its utility as a valuable tool for the research community.

References

-

4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ResearchGate. [Link]

-

Trifluoroacetic acid - Wikipedia. Wikipedia. [Link]

-

4,4,4-Trifluoro-2-hydroxybutanoic acid | C4H5F3O3 | CID 19800617 - PubChem. PubChem. [Link]

-

Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - ACS Publications. ACS Publications. [Link]

-

Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - PubMed. PubMed. [Link]

-

(PDF) Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - ResearchGate. ResearchGate. [Link]

-

2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Inhibition of Fatty Acid Metabolism Increases EPA and DHA Levels and Protects against Myocardial Ischaemia-Reperfusion Injury in Zucker Rats - NIH. National Institutes of Health. [Link]

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

-

Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- | C5H7F3O2 | CID 7577227 - PubChem. PubChem. [Link]

-

Drug-Induced Inhibition of Mitochondrial Fatty Acid Oxidation and Steatosis - ResearchGate. ResearchGate. [Link]

-

Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry - PMC - NIH. National Institutes of Health. [Link]

-

Inhibition of mitochondrial fatty acid β-oxidation activates mTORC1 pathway and protein synthesis via Gcn5-dependent acetylation of Raptor in zebrafish - PMC - PubMed Central. National Institutes of Health. [Link]

-

Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β‑Coronaviruses - Semantic Scholar. Semantic Scholar. [Link]

-

Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells | Request PDF - ResearchGate. ResearchGate. [Link]

-

Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its co-enzyme A and carnitine esters - PMC - NIH. National Institutes of Health. [Link]

-

Discovery of a novel fluorescent chemical probe suitable for evaluation of neuropilin‐1 binding of small molecules - NIH. National Institutes of Health. [Link]

-

Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - ResearchGate. ResearchGate. [Link]

-

2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem. PubChem. [Link]

-

4-(3,4-Difluorophenyl)-2,2-dimethylbutanoic acid | C12H14F2O2 | CID 65298322. PubChem. [Link]

Sources

- 1. Inhibition of Fatty Acid Metabolism Increases EPA and DHA Levels and Protects against Myocardial Ischaemia-Reperfusion Injury in Zucker Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction Mechanisms of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF\u2083), in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and material properties.[1][2] 4,4,4-Trifluoro-2,2-dimethylbutanoic acid is a valuable building block that combines the influential CF\u2083 group with a sterically hindered carboxylic acid moiety. This unique structural arrangement presents both opportunities and challenges in synthetic transformations.

These application notes provide a comprehensive overview of the key reaction mechanisms of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be self-validating, with explanations for the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthesis of this compound: A Proposed Pathway

While numerous methods exist for the synthesis of fluorinated compounds and substituted carboxylic acids, a direct, optimized synthesis of this compound is not extensively documented in readily available literature. Based on established synthetic transformations, a plausible and efficient route is proposed below. This multi-step synthesis leverages common starting materials and robust reactions to construct the target molecule.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Core Reaction Mechanisms and Protocols

The reactivity of this compound is primarily dictated by the carboxylic acid functional group. The adjacent trifluoromethyl group exerts a strong electron-withdrawing effect, increasing the acidity of the carboxylic proton. The steric hindrance from the gem-dimethyl groups at the \u03b1-position influences the accessibility of the carbonyl carbon to nucleophiles.

Esterification: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[3] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[4]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers follows, leading to the formation of a good leaving group (water) and subsequent elimination to yield the ester.[3]

Esterification Reaction Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Protocol: Synthesis of Ethyl 4,4,4-Trifluoro-2,2-dimethylbutanoate

| Parameter | Value/Condition | Rationale |

| Reactants | This compound (1.0 eq), Anhydrous Ethanol (20 eq), Concentrated H\u2082SO\u2084 (0.1 eq) | A large excess of ethanol drives the equilibrium towards the ester product. Sulfuric acid is a strong dehydrating agent and catalyst. |

| Solvent | Ethanol (acts as both reactant and solvent) | Simplifies the reaction setup and ensures a high concentration of the alcohol. |

| Temperature | Reflux (approx. 78 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 12-24 hours | The sterically hindered nature of the carboxylic acid may necessitate a longer reaction time for complete conversion. |

| Workup | 1. Cool to room temperature. 2. Neutralize with saturated NaHCO\u2083 solution. 3. Extract with diethyl ether. 4. Wash with brine. 5. Dry over anhydrous MgSO\u2084. 6. Concentrate under reduced pressure. | Neutralization removes the acid catalyst. Extraction isolates the ester. Washing removes water-soluble impurities. Drying removes residual water. |

| Purification | Distillation or column chromatography | Purification method depends on the boiling point of the ester and the nature of any impurities. |

Amidation: Activation and Coupling

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more reactive species. Common activating agents include thionyl chloride (SOCl\u2082) to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Mechanism with Thionyl Chloride: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. The lone pair on the oxygen of the hydroxyl group attacks the sulfur of thionyl chloride, followed by the departure of a chloride ion. Subsequent steps lead to the formation of the acyl chloride with the release of SO\u2082 and HCl gas. The resulting acyl chloride is then readily attacked by an amine nucleophile to form the amide.

Amidation Experimental Workflow

Caption: General workflow for the amidation of this compound.

Protocol: Synthesis of N-Benzyl-4,4,4-trifluoro-2,2-dimethylbutanamide

| Parameter | Value/Condition | Rationale |

| Activation Step | ||

| Reactants | This compound (1.0 eq), Thionyl chloride (1.2 eq), cat. DMF | Thionyl chloride converts the carboxylic acid to the acyl chloride. Catalytic DMF facilitates the reaction. |

| Solvent | Dichloromethane (DCM) | An inert solvent that is easy to remove. |

| Temperature | Reflux (approx. 40 °C) | Ensures the reaction goes to completion. |

| Reaction Time | 2-4 hours | Monitor by IR (disappearance of broad O-H stretch). |

| Workup | Concentrate under reduced pressure to remove excess SOCl\u2082 and solvent. | The crude acyl chloride is often used directly in the next step. |

| Coupling Step | ||

| Reactants | Crude acyl chloride (1.0 eq), Benzylamine (1.1 eq), Pyridine (1.2 eq) | Benzylamine is the nucleophile. Pyridine acts as a base to neutralize the HCl generated. |

| Solvent | Dichloromethane (DCM) | An inert solvent. |

| Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature to control the exothermicity. |

| Reaction Time | 4-8 hours | Monitor by TLC or LC-MS. |

| Workup | 1. Wash with 1M HCl. 2. Wash with saturated NaHCO\u2083. 3. Wash with brine. 4. Dry over anhydrous Na\u2082SO\u2084. 5. Concentrate under reduced pressure. | Acid wash removes excess amine and pyridine. Base wash removes any remaining acidic impurities. |

| Purification | Recrystallization or column chromatography | The choice of purification depends on the physical properties of the amide product. |

Reactivity of the Trifluoromethyl Group

The C-F bond is exceptionally strong, and the trifluoromethyl group is generally considered to be chemically inert under many reaction conditions. It is resistant to both acidic and alkaline hydrolysis. However, under specific and often harsh conditions, or with specialized reagents, the CF\u2083 group can participate in reactions.

Decarboxylative Reactions: While not a direct reaction of the trifluoromethyl group, its presence significantly influences decarboxylation reactions. Photocatalytic methods have been developed for the decarboxylative trifluoromethylation of aliphatic carboxylic acids, though this transforms the carboxylic acid group itself.[1][5][6] These methods typically involve the generation of a radical intermediate from the carboxylic acid, which then couples with a trifluoromethyl source.[5]

Hydrolysis to Carboxylic Acid: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a challenging transformation that typically requires harsh conditions, such as fuming sulfuric acid and boric acid.[7] This is generally not a synthetically useful reaction for this particular substrate as it would lead to a dicarboxylic acid.

Conclusion

This compound is a versatile building block whose reactivity is dominated by its sterically hindered carboxylic acid functionality. Standard transformations such as esterification and amidation can be successfully carried out, although the steric bulk at the \u03b1-position may require longer reaction times or more forcing conditions. The trifluoromethyl group is largely a robust and unreactive spectator in these transformations, imparting its desirable physicochemical properties to the resulting derivatives. The protocols and mechanistic discussions provided herein serve as a valuable resource for researchers looking to utilize this important fluorinated building block in their synthetic endeavors.

References

-

Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. (2025). ResearchGate. [Link]

- Amide library formation using a “by-product-free” activation/coupling sequence. (2003).

-

O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes. (2024). PubMed. [Link]

-

Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. (2021). National Institutes of Health. [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

- Novel synthesis method for 4,4,4-trifluorobutanol. (n.d.).

-

Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (n.d.). National Institutes of Health. [Link]

-

Reaction of Dimethyl Sulphoxide and Trifluoroacetic Anhydride with 3-Nitro-4-hydroxycoumarin. (n.d.). Asian Publication Corporation. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

-

A Selective Single Step Amidation of Polyfluoroarenes. (n.d.). National Institutes of Health. [Link]

- Method synthesizing 4, 4, 4-trifluoro butanol. (n.d.).

-

Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

-

Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (n.d.). ResearchGate. [Link]

-

Early amidation approach to 3-[(4-amido)pyrrol-2-yl]-2-indolinones. (n.d.). PubMed. [Link]

- Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters. (n.d.).

-

2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. (n.d.). Organic Syntheses. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI. [Link]

-

Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (2015). Macmillan Group - Princeton University. [Link]

-

Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. (2020). Beilstein Journal of Organic Chemistry. [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022). PubMed. [Link]

-

Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (n.d.). Dalton Transactions. [Link]

- Novel synthesis method for 4,4,4-trifluorobutanol. (n.d.).

-

Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. (n.d.). National Institutes of Health. [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

-

Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (2018). Journal of the American Chemical Society. [Link]

-

(PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. (n.d.). ResearchGate. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI. [Link]

-

Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. (2015). National Institutes of Health. [Link]

-

2,2-Dimethylbutanoic acid. (n.d.). PubChem. [Link]

-

2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid. (n.d.). PubChem. [Link]

-

4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one. (n.d.). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid, a critical building block in pharmaceutical and materials science research. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of impurities from its synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the oxidation of 4,4,4-Trifluoro-2,2-dimethylbutanol. Consequently, the most prevalent impurities are residual starting material (the alcohol) and the intermediate aldehyde, 4,4,4-Trifluoro-2,2-dimethylbutanal, resulting from incomplete oxidation. Other potential impurities can arise from side reactions depending on the specific oxidizing agent and reaction conditions used.

Q2: What are the key physicochemical properties to consider when purifying this compound?

| Compound | Estimated Boiling Point (°C) | Estimated Melting Point (°C) | Estimated Solubility |

| This compound | 180-190 | 30-40 | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, Methanol). Limited solubility in water. |

| 4,4,4-Trifluoro-2,2-dimethylbutanol | 130-140 | N/A (Liquid at RT) | Soluble in most organic solvents. Moderately soluble in water. |

| 4,4,4-Trifluoro-2,2-dimethylbutanal | 110-120 | N/A (Liquid at RT) | Soluble in most organic solvents. |

Disclaimer: These values are estimations based on structurally similar compounds and should be experimentally verified.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) for optimal analysis.[1]

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for analyzing the crude and purified product. A reversed-phase C18 column with a mobile phase of acetonitrile/water (with an acidic modifier like formic acid or TFA) is a good starting point.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment and can be used to identify and quantify proton-bearing impurities.

-